molecular formula C8H11NO2 B13892234 4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one

4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one

Cat. No.: B13892234
M. Wt: 153.18 g/mol
InChI Key: HQOXXVUBIBZFFK-UHFFFAOYSA-N
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Description

4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one is a bicyclic heterocyclic compound featuring a unique fused-ring system (bicyclo[3.1.1]) with oxygen (2-oxa) and nitrogen (4-aza) atoms embedded in the structure. The molecule contains a ketone group at position 3, a methyl substituent at position 4, and a vinyl group at position 1.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-ethenyl-4-methyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C8H11NO2/c1-3-8-4-6(5-8)9(2)7(10)11-8/h3,6H,1,4-5H2,2H3

InChI Key

HQOXXVUBIBZFFK-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(C2)(OC1=O)C=C

Origin of Product

United States

Preparation Methods

Acid-Mediated Isomerization of Spirocyclic Methanols

One of the most effective methods to access 3-oxabicyclo[3.1.1]heptane derivatives, closely related to the target compound, involves acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. This method uses catalytic amounts of pyridinium chloride under mild conditions to rearrange spirocyclic alcohols into the bicyclic oxabicyclo[3.1.1]heptane core.

Parameter Conditions/Details
Starting material (2-oxaspiro[3.3]heptan-6-yl)methanol
Catalyst Pyridinium chloride (catalytic amount)
Reaction conditions Mild acid-mediated isomerization
Outcome 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes
Advantages Mild conditions, good functional group tolerance

This approach can be adapted to introduce vinyl and methyl substituents on the bicyclic framework by appropriate choice of substituents on the starting spirocyclic alcohol or by post-isomerization functionalization.

FeCl3-Catalyzed Formal Cycloaddition Using Azaheptafulvenes and Bicyclo[1.1.0]butanes

A novel and highly efficient synthetic route to 2-azabicyclo[3.1.1]heptane derivatives involves an FeCl3-catalyzed intermolecular formal [8π+2σ] cycloaddition between azaheptafulvenes and bicyclo[1.1.0]butanes. This method is notable for constructing the bicyclic core fused with cycloheptatriene and azabicyclo moieties.

Parameter Conditions/Details
Starting materials Azaheptafulvenes and bicyclo[1.1.0]butanes
Catalyst Iron(III) chloride (FeCl3)
Reaction type Formal [8π+2σ] cycloaddition
Solvent and temperature Not explicitly detailed; typically mild to moderate conditions
Outcome Cycloheptatriene-fused 2-azabicyclo[3.1.1]heptanes
Diastereoselectivity High, with stepwise mechanism suggested by DFT
Advantages Broad substrate scope, practical for drug modification

This method allows the direct construction of the bicyclic azabicyclo[3.1.1]heptane core with vinyl and other substituents, potentially including the 4-methyl and 1-vinyl groups, depending on the azaheptafulvene substitution pattern.

This strategy is modular and allows for the introduction of various substituents but may require multiple steps and protecting group strategies.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Acid-mediated isomerization of spirocyclic methanols Mild conditions, catalytic acid, direct isomerization Simple, good functional group tolerance Requires specific spirocyclic precursors
FeCl3-catalyzed formal cycloaddition Efficient construction of bicyclic core, broad scope High diastereoselectivity, suitable for complex derivatives Requires access to bicyclo[1.1.0]butanes and azaheptafulvenes
Intramolecular nucleophilic displacement Modular, uses diol-derived mesylates Versatile for various bicyclic systems Multi-step, protecting groups needed

Mechanistic Insights and Research Data

Acid-Mediated Isomerization Mechanism

The acid-catalyzed isomerization proceeds via protonation of the spirocyclic alcohol, facilitating ring opening and rearrangement to the bicyclic oxabicyclo framework. Pyridinium chloride acts as a mild acid catalyst, enabling the reaction under gentle conditions, preserving sensitive functional groups. This method has been demonstrated to provide access to 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes with high regio- and stereocontrol.

FeCl3-Catalyzed Cycloaddition Mechanism

Density Functional Theory (DFT) calculations and control experiments indicate that the FeCl3-catalyzed formal [8π+2σ] cycloaddition proceeds via a stepwise mechanism involving initial coordination of FeCl3 to the azaheptafulvene, activation of the bicyclo[1.1.0]butane, and subsequent ring-opening and cyclization steps. This results in the formation of cycloheptatriene-fused 2-azabicyclo[3.1.1]heptanes with high diastereoselectivity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one with structurally related bicyclic compounds:

Compound Name Bicyclic System Heteroatoms (Position) Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
This compound [3.1.1] 2-oxa, 4-aza Methyl (C4), Vinyl (C1) Ketone (C3) ~167.2 (calculated) Potential pharmaceutical scaffold
Camphor (4,7,7-trimethylbicyclo[2.2.1]heptan-3-one) [2.2.1] None Three methyl groups (C4, C7, C7) Ketone (C3) 152.23 Plasticizer, antimicrobial agent
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one (5-acetyl derivative) [2.2.1] 2-oxa, 5-aza Acetyl (C5) Ketone (C3), acetyl 155.15 Glycine scaffold in drug synthesis
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivative [3.2.0] 4-thia, 1-aza Carboxylic acid, amide groups Carboxylic acid, ketone ~400–500 (varies) Antibiotic intermediates (e.g., penam)
Bicyclo[3.1.1]heptan-3-one [3.1.1] None None Ketone (C3) 124.18 Industrial precursor for fragrances

Key Observations :

  • Ring System Differences : The [3.1.1] system in the target compound introduces distinct ring strain and spatial geometry compared to [2.2.1] (camphor) or [3.2.0] (thia-aza) systems. This affects stability and reactivity .
  • Functional Groups : The vinyl group in the target compound provides a site for addition reactions (e.g., polymerization or Michael addition), unlike camphor’s saturated structure or the acetylated 2-oxa-5-aza derivative .

Biological Activity

4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one, with the CAS number 2940943-02-0, is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes both nitrogen and oxygen within its bicyclic framework, which may contribute to its reactivity and biological interactions.

The molecular formula of this compound is C8H11NO2, with a molecular weight of 153.18 g/mol. Its IUPAC name reflects its complex structure, and it can be represented by the following SMILES notation: O=C1N(C)C(C2)CC2(C=C)O1 .

PropertyValue
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
IUPAC NameThis compound
CAS Number2940943-02-0

Biological Activity Overview

Research into the biological activity of this compound suggests potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.

Case Studies:

  • Cell Line Studies : In vitro studies have shown that compounds structurally similar to 4-Methyl-1-vinyl derivatives can inhibit proliferation in various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). For example, a related compound demonstrated significant growth inhibition rates at concentrations ranging from 20 to 320 μg/ml .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve interaction with specific proteins or enzymes critical to cancer cell survival and proliferation . This includes potential modulation of apoptotic pathways, leading to increased cell death in malignancies.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of bicyclic compounds like 4-Methyl-1-vinyl derivatives. The following table summarizes findings from various studies regarding the anticancer effects:

CompoundCell Line TestedIC50 (μM)Inhibition Rate (%)
IMB-1406 (related structure)MCF78.26100.39
Sunitinib (control)MCF78.6588.89
Novel Thiadiazole DerivativeA5498.99>99

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